Indole-4,7-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-6-1-2-7(11)8-5(6)3-4-9-8/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRIWYCCTCNABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174252 | |
| Record name | Indole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20342-64-7 | |
| Record name | Indole-4,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20342-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-4,7-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020342647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-INDOLE-4,7-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C238FB5W7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Copper(II)-Mediated Cyclization
The most widely reported method involves a copper(II)-catalyzed reaction between bromoquinone derivatives and β-enamino ketones. This one-pot synthesis proceeds via a cyclization mechanism, yielding indole-4,7-dione cores with substituents at the 1-, 2-, and 3-positions.
Reaction Conditions
-
Catalyst : CuBr₂ (10 mol%)
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Solvent : Dichloroethane (DCE) at 80°C
-
Substrates :
-
Bromoquinone (1.0 equiv)
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β-Enamino ketones (1.2 equiv) with alkyl/phenyl groups
-
Yield Optimization
| R Group on β-Enamine | Yield (%) |
|---|---|
| Methyl | 68 |
| Phenyl | 72 |
| Isopropyl | 65 |
Key advantages include functional group tolerance and scalability to gram quantities. However, steric hindrance from bulky R groups reduces yields.
Functionalization via Mitsunobu Reaction
Hydroxymethyl Intermediate Conversion
3-Hydroxymethyl-5-methoxy-1,2-dimethylthis compound serves as a versatile intermediate for derivatization. The Mitsunobu reaction enables etherification with phenolic nucleophiles:
Protocol
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Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv)
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Solvent : Tetrahydrofuran (THF), 0°C → room temperature
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Substrates :
-
Hydroxymethylindolequinone (1.0 equiv)
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Phenol derivatives (1.2 equiv)
-
Representative Products
| Phenol Derivative | Product Yield (%) |
|---|---|
| 4-Nitrophenol | 58 |
| 2-Naphthol | 49 |
| 4-Hydroxycoumarin | 41 |
This method is limited by the cost of DEAD and sensitivity to moisture.
Alternative Pathways
Thionyl Chloride-Mediated Chlorination
Primary alcohol groups on indole precursors are converted to chlorides using SOCl₂, enabling nucleophilic substitution with phenoxides:
Stepwise Procedure
-
Chlorination : 3-Hydroxymethylindolequinone + SOCl₂ (2.0 equiv), DCM, 0°C, 2 h.
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Substitution : Chloride intermediate + phenol (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 60°C, 12 h.
Comparative Efficiency
| Phenol | Mitsunobu Yield (%) | SN2 Yield (%) |
|---|---|---|
| 4-Cyanophenol | 55 | 48 |
| 3,5-Dimethoxyphenol | 62 | 53 |
While less efficient than Mitsunobu, this approach avoids phosphine reagents and suits electron-deficient phenols.
Industrial Production Considerations
Scalability Challenges
-
Copper Residues : Post-synthesis purification requires chelating agents (e.g., EDTA) to reduce Cu²⁺ levels below 10 ppm.
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Solvent Recovery : DCE and THF are recycled via fractional distillation (≥90% recovery).
-
Continuous Flow Systems : Microreactors enhance heat transfer for exothermic steps (e.g., cyclization), improving safety and yield consistency.
Comparative Analysis of Methods
| Parameter | Copper-Mediated | Mitsunobu | SN2 Substitution |
|---|---|---|---|
| Typical Yield (%) | 65–72 | 40–62 | 45–53 |
| Catalyst Cost | Low | High | Moderate |
| Functional Group | Broad | Selective | Moderate |
| Industrial Viability | High | Low | Moderate |
The copper-mediated method remains optimal for bulk synthesis, whereas Mitsunobu reactions are reserved for specialized derivatives.
Mechanistic Insights
Cyclization Pathway
The Cu(II) catalyst facilitates single-electron transfers, promoting radical intermediates during cyclization:
-
Bromoquinone undergoes homolytic cleavage to generate a semiquinone radical.
-
β-Enamine attacks the radical site, forming a C–N bond.
-
Aromatization via tautomerization yields the this compound core.
Supporting Evidence : ESR studies confirm radical trapping in the presence of TEMPO.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated and nitro-substituted indole derivatives.
Scientific Research Applications
1H-Indole-4,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-indole-4,7-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It can also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Indole-4,7-dione belongs to a broader class of nitrogen-containing heterocyclic quinones. Below is a detailed comparison with structurally and functionally related compounds:
Benzotriazole-4,7-dione and Indazole-4,7-dione
- Structural Similarities : Both compounds feature a bicyclic aromatic system with ketone groups at positions 4 and 5. Benzotriazole-4,7-dione includes a triazole ring, while indazole-4,7-dione has a pyrazole ring .
- Reactivity in Diels-Alder Reactions :
- Benzotriazole-4,7-dione and indazole-4,7-dione exhibit strong regioselectivity (1,8-adduct formation) in Diels-Alder reactions with acrolein hydrazones due to their electron-deficient C5 position.
- In contrast, this compound produces a mixture of 1,5- and 1,8-regioisomers, attributed to smaller frontier molecular orbital (FMO) coefficient differences at reactive sites .
| Compound | Regioselectivity in Diels-Alder | Major Adduct Ratio (1,5:1,8) | Reference |
|---|---|---|---|
| Benzotriazole-4,7-dione | High | 0:100 | |
| Indazole-4,7-dione | High | 0:100 | |
| This compound | Moderate | 30:70 |
Benzimidazole-4,7-dione Derivatives
- Antitumor Activity : Benzimidazole-4,7-diones (e.g., compounds 7, 18, 27) demonstrate potent in vivo activity against P388 leukemia but are associated with high toxicity .
- Mechanistic Contrast : Unlike indole-4,7-diones, which rely on NQO1-mediated activation, benzimidazole derivatives may act via direct DNA intercalation or topoisomerase inhibition .
Mitomycin C
- Structural Complexity : Mitomycin C contains an this compound core fused with aziridine and carbamate groups.
- Mechanism: Functions as a DNA alkylating agent after bioreduction, independent of NQO1.
Mechanism-Based NQO1 Inhibitors (ES936, MAC220, NJ824)
- ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]this compound): Irreversibly inhibits NQO1 (IC₅₀ = 0.035 μM) and exhibits potent activity against pancreatic cancer (MIA PaCa-2 cells) .
- MAC220 and NJ824: Show in vivo efficacy in MiaPaCa-2 xenografts (tumor volume reduction at 2.5–10 mg/kg) without significant toxicity .
Key Challenges :
Balancing redox activity with metabolic stability.
Improving tumor-selective activation to minimize off-target effects.
Q & A
Q. How to structure a research proposal on this compound’s structure-activity relationships (SAR)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
